Dimethyl benzene-1,3-disulfonate
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Overview
Description
Dimethyl benzene-1,3-disulfonate, also known as 1,3-benzenedisulfonic acid disodium salt, is an organic compound with the molecular formula C6H4(SO3Na)2. It is a white to grayish powder that is highly soluble in water. This compound is primarily used in various chemical synthesis processes and has applications in multiple scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl benzene-1,3-disulfonate can be synthesized through the sulfonation of dimethylbenzene (xylene) using sulfur trioxide or oleum. The reaction typically occurs at elevated temperatures and requires careful control of reaction conditions to ensure the desired product is obtained. The general reaction is as follows:
C6H4(CH3)2+2SO3→C6H4(SO3H)2+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves continuous sulfonation processes where dimethylbenzene is reacted with sulfur trioxide in a controlled environment. The product is then neutralized with sodium hydroxide to form the disodium salt. The final product is purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
Dimethyl benzene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfonic acids and their derivatives.
Reduction: Sulfinates and thiols.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Dimethyl benzene-1,3-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethyl benzene-1,3-disulfonate involves its interaction with various molecular targets. The sulfonate groups can form strong ionic bonds with positively charged sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Sodium benzene-1,3-disulfonate
- Potassium benzene-1,2-disulfonate
- 2,6-Naphthalenedisulfonic acid disodium salt
- 1,3-Propanedisulfonic acid disodium salt
Uniqueness
Dimethyl benzene-1,3-disulfonate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its high solubility in water and ability to undergo various chemical reactions make it a versatile compound in both research and industrial applications .
Properties
CAS No. |
34577-43-0 |
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Molecular Formula |
C8H10O6S2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
dimethyl benzene-1,3-disulfonate |
InChI |
InChI=1S/C8H10O6S2/c1-13-15(9,10)7-4-3-5-8(6-7)16(11,12)14-2/h3-6H,1-2H3 |
InChI Key |
KURKKGXBDWSAPN-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)OC |
Origin of Product |
United States |
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